4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid
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Overview
Description
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a methylthio group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction of the compound can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a catalyst or reducing metals in acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro or methylthio groups.
Scientific Research Applications
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. The presence of the benzyloxy, fluoro, and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the fluoro and methylthio groups.
4-(Methylthio)benzoic acid: Contains the methylthio group but lacks the benzyloxy and fluoro groups.
Uniqueness
4-(Benzyloxy)-3-fluoro-2-(methylthio)benzoic acid is unique due to the combination of the benzyloxy, fluoro, and methylthio groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13FO3S |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
QCXAHCQSHCRBDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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